molecular formula C7H14O3 B14311924 4-(Methoxymethoxy)pentan-2-one CAS No. 113133-47-4

4-(Methoxymethoxy)pentan-2-one

Cat. No.: B14311924
CAS No.: 113133-47-4
M. Wt: 146.18 g/mol
InChI Key: DPPIZNZNWBBPAN-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)pentan-2-one is an organic compound with the molecular formula C7H14O3 It is a ketone with a methoxymethoxy group attached to the fourth carbon of the pentan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)pentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-4-methyl-2-pentanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(Methoxymethoxy)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of solvents, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)pentan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-pentanone: Similar in structure but lacks the methoxymethoxy group.

    2-Pentanone: A simpler ketone without the methoxy substituents.

    4-Hydroxy-4-methyl-2-pentanone: Contains a hydroxyl group instead of the methoxymethoxy group.

Uniqueness

4-(Methoxymethoxy)pentan-2-one is unique due to the presence of the methoxymethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

113133-47-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-(methoxymethoxy)pentan-2-one

InChI

InChI=1S/C7H14O3/c1-6(8)4-7(2)10-5-9-3/h7H,4-5H2,1-3H3

InChI Key

DPPIZNZNWBBPAN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)OCOC

Origin of Product

United States

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